N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide
Overview
Description
N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of carboxylic acid amides. This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 2,4-dimethylpentan-3-yl substituent on the nitrogen atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2,4-dimethylpentan-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylpentan-3-yl)-methylbenzamide
- N-(2,4-dimethylpentan-3-yl)-4-methyl-3-(N-methylmethanesulfonamido)benzamide
- N-(2,4-dimethylpentan-3-yl)-4-ethanesulfonamidobenzamide
Uniqueness
N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)15(12(3)4)16-14(17)10-18-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZUEVAHARHKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)COC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207011 | |
Record name | N-[2-Methyl-1-(1-methylethyl)propyl]-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428492-86-8 | |
Record name | N-[2-Methyl-1-(1-methylethyl)propyl]-2-phenoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428492-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Methyl-1-(1-methylethyl)propyl]-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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